[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane
CAS No.: 190003-81-7
Cat. No.: VC20911444
Molecular Formula: C52H56P2
Molecular Weight: 742.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190003-81-7 |
|---|---|
| Molecular Formula | C52H56P2 |
| Molecular Weight | 742.9 g/mol |
| IUPAC Name | [1-[2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane |
| Standard InChI | InChI=1S/C52H56P2/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46/h17-32H,9-16H2,1-8H3 |
| Standard InChI Key | MSFLWCTZCJTICH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)P(C2=C(C3=C(CCCC3)C=C2)C4=C(C=CC5=C4CCCC5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
| Canonical SMILES | CC1=CC(=CC(=C1)P(C2=C(C3=C(CCCC3)C=C2)C4=C(C=CC5=C4CCCC5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
Introduction
[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane is a complex organophosphorus compound, specifically a phosphine, which belongs to the broader class of organophosphorus compounds. These compounds are widely used in various fields, including agriculture and catalysis, due to their versatile chemical properties.
Chemical Formula and Molecular Weight
-
Molecular Formula: C52H56P2
-
Molecular Weight: Not explicitly listed, but can be calculated based on the formula.
Safety and Hazards
-
GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Statements: Include P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.
Catalysis
Phosphines like this compound are often used as ligands in transition metal complexes for catalytic reactions. Their ability to donate electron pairs makes them effective in facilitating various chemical transformations.
Synthesis
The synthesis of such compounds typically involves the reaction of phosphorus precursors with aryl halides or other functionalized aromatics. Detailed synthetic routes may vary depending on the specific structure and desired properties.
DM-BINAP
-
Chemical Name: (R)-2,2'-Bis(di-3,5-xylylphosphino)-1,1'-binaphthyl
-
Applications: Known for its use in asymmetric catalysis, particularly in hydrogenation reactions.
Other Phosphines
-
General Properties: Phosphines are versatile ligands used in coordination chemistry and catalysis. Their properties can be tuned by modifying the substituents attached to the phosphorus atom.
Data Table: Comparison of Related Phosphine Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| [1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane | C52H56P2 | Not listed | 190003-81-7, 190003-83-9 |
| (R)-2,2'-Bis(di-3,5-xylylphosphino)-1,1'-binaphthyl (DM-BINAP) | C44H34P2 | 660.72 g/mol | Various |
| (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl | C46H48O2P2 | 694.82 g/mol | 362634-22-8 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume